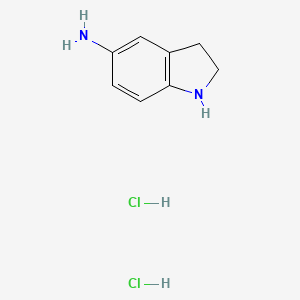

5-Aminoindoline dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3-dihydro-1H-indol-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.2ClH/c9-7-1-2-8-6(5-7)3-4-10-8;;/h1-2,5,10H,3-4,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZOMPGFSSVFJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647365 | |

| Record name | 2,3-Dihydro-1H-indol-5-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2759-14-0 | |

| Record name | 2,3-Dihydro-1H-indol-5-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 5-Aminoindoline Dihydrochloride: Properties, Protocols, and Applications

This technical guide provides an in-depth exploration of 5-Aminoindoline dihydrochloride, a key heterocyclic building block in modern drug discovery and organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into the compound's chemical properties, handling, and strategic application. We will delve into the causality behind its use, from its structural attributes to its role in synthesizing high-value molecules.

Core Chemical Identity and Physicochemical Properties

5-Aminoindoline is a saturated analog of 5-aminoindole, featuring a three-dimensional geometry that can be advantageous for creating specific and potent interactions with biological targets.[1] The dihydrochloride salt form is specifically engineered to enhance the compound's stability, crystallinity, and handling characteristics, making it a more reliable reagent in multi-step syntheses.[2]

Chemical Structure

The fundamental structure consists of a bicyclic system with a benzene ring fused to a five-membered nitrogen-containing ring, with an amino group at the 5-position. The dihydrochloride salt indicates that both the indoline nitrogen and the exocyclic amino group are protonated.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of a closely related analog, 6-Aminoindoline dihydrochloride, which are expected to be similar for the 5-amino isomer.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂Cl₂N₂ | [3][4] |

| Molecular Weight | 207.10 g/mol | [3][4] |

| Appearance | Crystalline solid | [5] |

| Solubility | Soluble in water | [5] |

| Storage Temperature | 2-8°C | [4] |

Synthesis, Purification, and Stability

Synthetic Pathway Overview

The synthesis of 5-Aminoindoline typically begins with the corresponding 5-nitroindole or 5-nitroindoline. The critical step is the reduction of the nitro group to an amine. This transformation is commonly achieved through catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C).[1][6]

The resulting 5-Aminoindoline free base can be unstable and susceptible to air oxidation.[6] To overcome this, it is converted into its dihydrochloride salt. This not only purifies the compound but also significantly improves its long-term stability, making it suitable for storage and subsequent use in sensitive synthetic applications.[2]

Caption: Generalized workflow for the synthesis of this compound.

Protocol: Dihydrochloride Salt Formation

This protocol describes a general method for converting the free base of an aminoindole derivative to its hydrochloride salt for enhanced stability. The choice of solvent is critical to ensure good solubility for the free base and effective precipitation of the salt.

Objective: To prepare the stable dihydrochloride salt from 5-Aminoindoline free base.

Materials:

-

5-Aminoindoline (free base)

-

Ethanol (EtOH) / Dioxane mixture (1:3 v/v)

-

Concentrated Hydrochloric Acid (37% aqueous)

-

Methanol (MeOH) for recrystallization

-

Stir plate, magnetic stir bar, filtration apparatus

Procedure:

-

Dissolution: Dissolve the solid 5-Aminoindoline free base in a 1:3 mixture of Ethanol and Dioxane.[6]

-

Precipitation: While stirring, carefully add concentrated aqueous HCl dropwise to the solution. The hydrochloride salt will begin to precipitate out of the solution.[6]

-

Isolation: Filter the resulting precipitate using a Buchner funnel and wash the solid with a small amount of the cold solvent mixture to remove any residual impurities.

-

Recrystallization (Optional): For higher purity, the crude salt can be recrystallized from a suitable solvent, such as Methanol (MeOH).[6]

-

Drying: Dry the final product under vacuum to remove all traces of solvent.

Causality: The use of a less polar solvent system like EtOH/Dioxane facilitates the precipitation of the highly polar dihydrochloride salt upon formation. This process is a self-validating purification step, as impurities often remain in the filtrate.

Stability and Storage

The dihydrochloride salt is significantly more stable than its free base counterpart. However, it is often hygroscopic, meaning it can absorb moisture from the air.[7]

-

Recommended Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8] For long-term stability, storage at 2-8°C under an inert gas like nitrogen is recommended to protect from moisture and oxidation.[4][8]

-

Conditions to Avoid: Avoid exposure to strong oxidizing agents, excess heat, and moisture.[7]

Analytical Characterization Workflow

Confirming the identity and purity of this compound is crucial before its use in synthesis. A multi-technique approach is standard practice in research and development.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure. The proton NMR spectrum provides information on the number and environment of hydrogen atoms, while the carbon NMR identifies the different carbon atoms in the molecule.[9]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming its elemental composition.[9]

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compound. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective for analyzing polar compounds like aminoindolines.[10]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 5-Aminoindoline-2,3-dione hydrochloride (EVT-3081262) | 2379702-01-7 [evitachem.com]

- 3. Indoline, 6-amino-, dihydrochloride - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chemwhat.com [chemwhat.com]

- 5. CAS 21302-43-2: 5-Amino-8-hydroxyquinoline dihydrochloride [cymitquimica.com]

- 6. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.se [fishersci.se]

- 8. fishersci.com [fishersci.com]

- 9. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. helixchrom.com [helixchrom.com]

An In-depth Technical Guide to 5-Aminoindoline Dihydrochloride: A Cornerstone Scaffold in Modern Drug Discovery

This guide offers a comprehensive technical overview of 5-Aminoindoline dihydrochloride (CAS 2759-14-0), a pivotal building block for researchers, scientists, and professionals in drug development. We will delve into its chemical characteristics, synthesis, and critical applications, providing field-proven insights and detailed protocols to empower your research endeavors.

Introduction: The Strategic Importance of the Indoline Scaffold

The indoline scaffold, a saturated analog of the indole ring system, has emerged as a privileged structure in medicinal chemistry.[1] Its three-dimensional geometry is often advantageous for creating potent and selective interactions with complex biological targets.[1] Within this class, 5-Aminoindoline and its salt forms, such as the dihydrochloride, are particularly valuable. The amino group at the 5-position serves as a versatile synthetic handle, allowing for the strategic introduction of various pharmacophoric features. This makes it a cornerstone intermediate in the synthesis of a wide array of bioactive molecules, most notably in the development of kinase inhibitors for oncology.[1][2]

This document provides an in-depth exploration of this compound, from its fundamental properties to its application in sophisticated synthetic workflows, designed to equip researchers with the knowledge to fully leverage its potential in drug discovery programs.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and safety requirements is the foundation of successful and safe research.

Chemical Properties

| Property | Value | Source |

| CAS Number | 2759-14-0 | [3] |

| Chemical Name | Indolin-5-amine dihydrochloride | [3] |

| Molecular Formula | C₈H₁₂Cl₂N₂ | PubChem CID 135454687 |

| Molecular Weight | 207.10 g/mol | PubChem CID 135454687 |

| Appearance | Typically a solid, powder or crystals | General Supplier Data |

| Parent Compound MP | 131-133 °C (5-Aminoindole) | [4] |

Note: Properties such as melting point can vary for the dihydrochloride salt compared to the free base.

Safety, Handling, and Storage

Safe handling is paramount. This compound, like many amine salts, requires careful handling to ensure personnel safety and maintain compound integrity. The following is a synthesis of information from safety data sheets for closely related compounds.

| Safety Aspect | Recommendation | Rationale and Citation |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye, and face protection. Use a NIOSH/MSHA-approved respirator if dust is generated. | To prevent skin, eye, and respiratory tract irritation or harm.[5][6] |

| Handling | Use only under a chemical fume hood in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling. | To minimize inhalation exposure to potentially harmful dust.[5][7] |

| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention. | To flush out the chemical and prevent serious eye damage.[5][8] |

| First Aid (Skin) | Wash off immediately with plenty of soap and water for at least 15 minutes. | To remove the compound and mitigate skin irritation.[5][8] |

| First Aid (Inhalation) | Remove the victim to fresh air and keep at rest in a comfortable position for breathing. Call a physician if you feel unwell. | To provide fresh air and seek medical advice if symptoms occur.[5][6] |

| Storage Conditions | Keep containers tightly closed in a dry, cool, and well-ventilated place. Handle and store under an inert atmosphere (e.g., nitrogen). | To protect from moisture and air oxidation, which can degrade the amine.[5][9] |

| Incompatible Materials | Strong oxidizing agents. | To prevent vigorous and potentially hazardous reactions.[5] |

Synthesis of the 5-Aminoindoline Core

The most common and efficient pathway to the 5-aminoindoline core involves the reduction of a 5-nitro precursor. This transformation is typically achieved via catalytic hydrogenation, a robust and scalable method.

Conceptual Workflow: From Nitroindole to Aminoindoline

The synthesis is a two-step process: first, the reduction of the nitro group to an amine, and second, the reduction of the indole's pyrrole ring to the saturated indoline ring. Often, these can be accomplished in a single pot or a telescoped sequence depending on the catalyst and reaction conditions. A common precursor is 5-nitroindole.

Caption: Synthesis workflow from 5-nitroindole to the target compound.

Experimental Protocol: Catalytic Hydrogenation of 5-Nitroindole

This protocol describes a general method for the reduction of 5-nitroindole to 5-aminoindole, a direct precursor to the title compound.[1][10]

Materials:

-

5-Nitroindole

-

Palladium on carbon (10% Pd/C)

-

Solvent: Ethanol or Ethyl Acetate

-

Hydrogen Source: Hydrogen gas (H₂) balloon or Parr hydrogenator

-

Inert Gas: Nitrogen or Argon

-

Hydrochloric Acid (HCl) solution (e.g., in dioxane or ethanol)

Procedure:

-

Vessel Preparation: To a suitable reaction vessel (e.g., a round-bottom flask or Parr bottle), add 5-nitroindole (1.0 eq).

-

Solvent Addition: Add the chosen solvent (e.g., ethanol) to dissolve or suspend the starting material.

-

Inerting: Purge the vessel with an inert gas (nitrogen or argon) to remove oxygen.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the mixture under the inert atmosphere.

-

Scientist's Insight: Adding the catalyst under an inert atmosphere is a critical safety step. Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents and oxygen.

-

-

Hydrogenation: Secure the vessel to the hydrogenation apparatus. Evacuate the inert gas and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure a pure hydrogen atmosphere. For a laboratory scale, a hydrogen balloon is often sufficient. For larger scales or higher pressures, a Parr hydrogenator is used.

-

Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Scientist's Insight: The Celite® pad must be kept wet with the solvent during filtration to prevent the catalyst from becoming exposed to air, which could cause it to smolder or ignite.

-

-

Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield crude 5-aminoindole (or 5-aminoindoline if conditions were sufficient for ring reduction).

-

Salt Formation: Dissolve the crude free base in a suitable solvent (e.g., ethanol, dioxane). Add a solution of HCl (2.0 eq) dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.

-

Final Product: Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to afford this compound.

Applications in Drug Discovery: A Versatile Scaffold

The true value of this compound lies in its role as a versatile intermediate for creating libraries of compounds for biological screening.

Kinase Inhibitors

The primary application of this scaffold is in the synthesis of protein kinase inhibitors.[1] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of cancer. The 5-amino group is strategically positioned to be functionalized with moieties that can form crucial hydrogen bonds with the "hinge region" of a kinase's ATP-binding site, a key interaction for potent inhibition.[1]

Caption: General workflow for utilizing 5-Aminoindoline in API synthesis.

Other Therapeutic Areas

Beyond oncology, the indoline and indole frameworks are integral to compounds targeting a wide range of diseases.[11] Derivatives have shown potential in:

-

Neuropharmacology: As building blocks for agents targeting CNS receptors.[12]

-

Anti-inflammatory Agents: As precursors to molecules that inhibit enzymes like 5-lipoxygenase.[13]

-

Antimicrobial Agents: The indole nucleus is found in many natural and synthetic compounds with antibacterial properties.[14]

Key Reactions and Functionalization

The synthetic utility of 5-Aminoindoline stems from the reactivity of its nucleophilic amino group. This allows for straightforward derivatization to explore structure-activity relationships (SAR).

N-Acylation Workflow

A common functionalization is acylation, which attaches a carbonyl-containing group to the nitrogen. This is often a key step in building the hinge-binding moiety for a kinase inhibitor.

Caption: Schematic of a typical N-acylation reaction.

Protocol: N-Acylation of 5-Aminoindoline

Materials:

-

5-Aminoindoline (free base)

-

Acyl chloride or Carboxylic acid

-

Coupling agent (if using a carboxylic acid, e.g., HATU, HOBt)

-

Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Organic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

Procedure (using an acyl chloride):

-

Setup: Dissolve 5-Aminoindoline (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.1 - 1.5 eq) to the solution.

-

Scientist's Insight: The base is crucial to neutralize the HCl that is generated during the reaction, driving the equilibrium towards the product.

-

-

Reagent Addition: Add the acyl chloride (1.0 - 1.1 eq) dropwise to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the completion of the reaction.

-

Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into the organic layer. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-acylated 5-aminoindoline.

Conclusion: A Foundational Tool for Innovation

This compound is more than just a chemical intermediate; it is a foundational tool that enables significant innovation in medicinal chemistry. Its robust synthesis, versatile reactivity, and the proven biological activity of its derivatives make it an indispensable resource for drug discovery programs. By understanding its properties, synthesis, and applications as detailed in this guide, researchers are well-equipped to design and create the next generation of therapeutic agents.

References

-

PubChem. 5-Aminoindole | C8H8N2 | CID 78867. [Link]

- Saeed, A., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem.

-

NIST. 5-Aminoindole - NIST WebBook. [Link]

- Google Patents.

-

The Journal of Organic Chemistry. (2021). Synthesis of a Series of Diaminoindoles. [Link]

-

PMC. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]

-

MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

-

PubMed. (2008). 5-Aminoindole, a new ligand for hydrophobic charge induction chromatography. [Link]

-

ResearchGate. Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. [Link]

-

PubMed. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. [Link]

-

PubMed. (2023). Development and Application of Indolines in Pharmaceuticals. [Link]

-

Wikipedia. 5-(2-Aminopropyl)indole. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Development and Application of Indolines in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2759-14-0|Indolin-5-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 4. 5-Aminoindole 97 5192-03-0 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. d-nb.info [d-nb.info]

- 10. 5-Aminoindole synthesis - chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-Aminoindoline Dihydrochloride from 5-Nitroindoline

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoindoline and its dihydrochloride salt are pivotal intermediates in the landscape of modern medicinal chemistry and materials science. As a versatile scaffold, the indoline nucleus is present in a multitude of biologically active compounds, and the 5-amino functional group provides a crucial handle for further molecular elaboration.[1] The conversion from the readily available 5-nitroindoline is a fundamental yet nuanced process. The resulting dihydrochloride salt offers superior stability, handling, and solubility characteristics compared to the free base, which is susceptible to air oxidation.[2][3]

This guide provides a comprehensive exploration of the synthetic transformation of 5-nitroindoline to 5-Aminoindoline dihydrochloride. Moving beyond a simple recitation of steps, we delve into the mechanistic underpinnings of the core reduction, compare prevalent methodologies, and offer detailed, field-proven protocols. The objective is to equip researchers with the knowledge to not only replicate this synthesis but to understand the causality behind each procedural choice, enabling them to adapt and troubleshoot the process for their specific applications.

Reaction Overview and Mechanistic Insights

The synthesis is a two-stage process: the reduction of an aromatic nitro group to a primary amine, followed by the formation of a dihydrochloride salt.

Stage 1: Reduction of 5-Nitroindoline

The reduction of an aromatic nitro compound is a cornerstone transformation in organic synthesis. The process involves a six-electron transfer and formally involves the transfer of hydrogen atoms. While the exact intermediates can be transient, the generally accepted pathway proceeds through nitroso and hydroxylamine species before yielding the final amine.

The choice of reducing agent and conditions dictates the efficiency and selectivity of this transformation. Harsh conditions can lead to undesired side reactions, including the reduction of the indoline ring itself, while overly mild conditions may result in incomplete conversion.

Caption: Generalized pathway for the reduction of a nitroarene.

Core Methodologies for Nitro Group Reduction

Several robust methods exist for the reduction of 5-nitroindoline. The selection of a specific method is often guided by factors such as available equipment, substrate functional group tolerance, cost, and desired scale.

-

Catalytic Hydrogenation: This is often the method of choice for its high efficiency and clean reaction profile, producing water as the only stoichiometric byproduct.[4] Catalysts like Palladium on carbon (Pd/C) are highly effective.[2] The reaction is typically performed under a positive pressure of hydrogen gas. This method is advantageous for its straightforward workup, which involves simple filtration to remove the heterogeneous catalyst. However, it requires specialized equipment (e.g., a Parr hydrogenator or H-Cube system), and care must be taken as Pd/C can be pyrophoric and hydrogen gas is highly flammable.[5] Furthermore, the catalyst can sometimes be sensitive to impurities and may not be suitable for substrates containing functional groups that are also susceptible to reduction (e.g., alkynes, some halides).[4]

-

Metal-Acid Reductions: These are classic, cost-effective, and highly reliable methods that do not require specialized pressure equipment.

-

Stannous Chloride (SnCl₂): Tin(II) chloride in the presence of a strong acid like concentrated HCl is a widely used reagent for reducing aromatic nitro groups.[6][7] The reaction mechanism involves single electron transfers from Sn(II) to the nitro group.[7] While effective, a significant drawback is the workup, which requires neutralization and can lead to the formation of copious tin oxide precipitates that can complicate product isolation.[7]

-

Iron (Fe): Reduction with iron powder in an acidic medium (e.g., acetic acid or aqueous HCl/NH₄Cl) is another common and economical method.[4][8] It is generally milder than other metal-acid systems.[4] The workup involves filtering off the iron oxides and then extracting the product.[9] This method often shows good chemoselectivity.

-

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the synthesis. All operations should be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).[10][11]

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is preferred for its clean workup and high yield.

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles | Notes |

| 5-Nitroindoline | 164.16 | 10.0 g | 60.9 mmol | Starting Material |

| 10% Palladium on Carbon | N/A | 1.0 g | N/A | 10 wt% of substrate |

| Ethanol (EtOH) | 46.07 | 200 mL | N/A | Solvent |

| Hydrogen Gas (H₂) | 2.02 | 50 psi | N/A | Reducing Agent |

| Celite® | N/A | ~10 g | N/A | Filtration Aid |

| Diethyl Ether (Et₂O) | 74.12 | 100 mL | N/A | For trituration |

| 4M HCl in Dioxane | N/A | ~35 mL | ~140 mmol | For salt formation |

Step-by-Step Procedure:

-

Reactor Setup: To a 500 mL hydrogenation vessel (e.g., Parr bottle), add 5-nitroindoline (10.0 g, 60.9 mmol) and ethanol (200 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (1.0 g) to the vessel under a stream of nitrogen or argon. Causality: Wetting the catalyst with the solvent under an inert atmosphere minimizes the risk of ignition, as dry Pd/C is pyrophoric.

-

Hydrogenation: Seal the vessel, connect it to a hydrogenation apparatus, and purge the system multiple times with nitrogen followed by hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and may cause a slight warming of the vessel. Hydrogen uptake should be monitored. The reaction is typically complete in 2-4 hours.

-

Monitoring: Progress can be monitored by TLC (Thin Layer Chromatography), observing the disappearance of the starting material.

-

Workup - Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 x 25 mL) to ensure complete recovery of the product. Self-Validation: The filtrate should be a clear, pale solution, free of black catalyst particles.

-

Isolation of Free Base (Optional): The solvent can be removed under reduced pressure to yield 5-aminoindoline as an oil or low-melting solid. It is highly recommended to proceed directly to salt formation as the free amine is unstable and darkens on exposure to air.[3]

-

Salt Formation: Cool the ethanolic filtrate in an ice bath. Slowly add 4M HCl in dioxane (~35 mL, >2 equivalents) with stirring. A precipitate will form immediately.

-

Isolation of Dihydrochloride: Stir the resulting slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 50 mL) to remove any non-polar impurities.

-

Drying: Dry the white to off-white solid under vacuum to a constant weight. The typical yield is 11.0-12.0 g (87-95%).

Protocol 2: Reduction using Stannous Chloride (SnCl₂·2H₂O)

This protocol is a reliable alternative when hydrogenation equipment is unavailable.

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles | Notes |

| 5-Nitroindoline | 164.16 | 5.0 g | 30.5 mmol | Starting Material |

| SnCl₂·2H₂O | 225.63 | 34.4 g | 152.5 mmol | 5 equivalents |

| Ethanol (EtOH) | 46.07 | 100 mL | N/A | Solvent |

| Conc. Hydrochloric Acid | 36.46 | 10 mL | ~120 mmol | Acid catalyst |

| Sodium Hydroxide (NaOH) | 40.00 | As needed | N/A | For neutralization |

| Ethyl Acetate (EtOAc) | 88.11 | 300 mL | N/A | Extraction solvent |

| 4M HCl in Dioxane | N/A | ~20 mL | ~80 mmol | For salt formation |

Step-by-Step Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 5-nitroindoline (5.0 g, 30.5 mmol), SnCl₂·2H₂O (34.4 g, 152.5 mmol), and ethanol (100 mL).

-

Reaction: Stir the suspension and heat to reflux (approx. 80°C). The reaction is typically complete within 1-3 hours. Monitor by TLC.

-

Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove most of the ethanol. Cool the resulting slurry in an ice bath and slowly basify by adding 6M NaOH solution until the pH is >10. Causality: Basification is critical to break up the amine-tin complex and precipitate tin hydroxides, liberating the free amine. A thick, white precipitate of tin salts will form.

-

Extraction: Add ethyl acetate (150 mL) and stir vigorously for 30 minutes. Filter the mixture through Celite® to remove the inorganic solids, washing the pad with more ethyl acetate (2 x 50 mL). Transfer the combined filtrate to a separatory funnel, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

-

Salt Formation: Concentrate the ethyl acetate solution to a volume of approximately 50 mL. Cool in an ice bath and add 4M HCl in dioxane (~20 mL) dropwise with stirring.

-

Isolation and Drying: Collect the resulting precipitate by vacuum filtration, wash with cold ethyl acetate, and dry under vacuum to yield this compound. The typical yield is 5.0-5.8 g (79-91%).

Caption: A generalized workflow for the synthesis and salt formation.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the final product.

| Compound | Formula | MW ( g/mol ) | Appearance | MP (°C) |

| 5-Nitroindoline | C₈H₈N₂O₂ | 164.16 | Yellow to brown solid | 96-100 |

| 5-Aminoindoline | C₈H₁₀N₂ | 134.18 | Off-white to pink solid | 34-36 |

| This compound | C₈H₁₀N₂·2HCl | 207.10 | White to off-white solid | >250 (dec.) |

-

¹H NMR (DMSO-d₆): Signals corresponding to the aromatic and aliphatic protons of the indoline core are expected. The presence of broad signals for the -NH₃⁺ protons will be evident.

-

Mass Spectrometry (ESI+): Expected m/z for the free base [M+H]⁺ = 135.09.

Safety, Handling, and Storage

Adherence to safety protocols is paramount during this synthesis.

-

Chemical Hazards:

-

5-Nitroindoline: Handle with care as nitroaromatic compounds are often toxic.

-

Palladium on Carbon (10%): Can be pyrophoric, especially when dry or spent. Always handle wetted with solvent and under an inert atmosphere.

-

Hydrogen Gas: Extremely flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.

-

Stannous Chloride (SnCl₂): Corrosive and harmful if swallowed. Quenching can be exothermic.[7]

-

This compound: Harmful if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer.[12]

-

-

Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory.[10][13]

-

Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to avoid inhalation of dust and vapors.[10]

-

Storage: Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[11][12]

References

-

Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC - PubMed Central. Available at: [Link]

-

Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of a Series of Diaminoindoles. PMC - NIH. Available at: [Link]

-

How to carry out the work Up of Iron-H2SO4 assisted reduction?. ResearchGate. Available at: [Link]

-

Nitro Reduction - Iron (Fe). Common Organic Chemistry. Available at: [Link]

-

Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. Available at: [Link]

-

Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Reduction of Nitro-Aromatics with Activated Iron. rhodium.ws. Available at: [Link]

-

Efficient One-Pot Synthesis of Indolhydroxy Derivatives Catalyzed by SnCl2, DFT Calculations and Docking Study. NIH. Available at: [Link]

-

Catalytic Hydrogenation Enabled by Ligand-Based Storage of Hydrogen. PMC. Available at: [Link]

-

5-Aminoindole | C8H8N2 | CID 78867. PubChem. Available at: [Link]

-

What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. ResearchGate. Available at: [Link]

-

Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. NIH. Available at: [Link]

-

Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Available at: [Link]

-

Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. NIH. Available at: [Link]

-

Scheme 3. Reduction of 4-nitroindazole with SnCl 2 in alcohol. ResearchGate. Available at: [Link]

-

Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. RWTH Publications. Available at: [Link]

-

Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. Available at: [Link]

-

The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. ElectronicsAndBooks. Available at: [Link]

-

5-Aminoindole Hydrochloride. ChemContract. Available at: [Link]

-

Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Mettler Toledo. Available at: [Link]

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activit. ChemMedChem. Available at: [Link]

-

5-Nitroindole as an universal base analogue. PMC - NIH. Available at: [Link]

-

N-Aminoindoline derivatives as inhibitors of 5-lipoxygenase. PubMed. Available at: [Link]

- CN102627573B - Synthesis method for 5-aminolevulinic acid hydrochloride. Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. mt.com [mt.com]

- 6. Efficient One-Pot Synthesis of Indolhydroxy Derivatives Catalyzed by SnCl2, DFT Calculations and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. aksci.com [aksci.com]

- 13. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 5-Aminoindoline Dihydrochloride: A Versatile Scaffold for Drug Discovery

Introduction: The Significance of the Indoline Scaffold

In the landscape of medicinal chemistry, the indoline scaffold has emerged as a privileged structure, offering a three-dimensional geometry that is often advantageous for potent and selective interactions with biological targets. Unlike its aromatic counterpart, indole, the saturated pyrroline ring of indoline imparts conformational flexibility, a desirable trait for optimizing ligand-protein binding. 5-Aminoindoline, in particular, presents a valuable building block for drug discovery, featuring two key points for chemical modification: the nucleophilic aromatic amine at the 5-position and the secondary amine within the heterocyclic ring. The dihydrochloride salt of this compound enhances its stability and solubility in aqueous media, making it a convenient starting material for a variety of synthetic transformations. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 5-Aminoindoline Dihydrochloride for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is the salt formed by the protonation of the two basic nitrogen atoms of the 5-aminoindoline molecule by two equivalents of hydrochloric acid. The IUPAC name for the base molecule is 2,3-dihydro-1H-indol-5-amine.[1] The presence of the two hydrochloride moieties significantly influences the compound's physical properties, particularly its solubility and handling characteristics.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

The key physicochemical properties of 5-Aminoindoline and its dihydrochloride salt are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2,3-dihydro-1H-indole-5-amine;dihydrochloride | [2] |

| Synonyms | This compound, indolin-5-amine dihydrochloride | [1][2] |

| CAS Number | 2759-14-0 | [2] |

| Molecular Formula | C₈H₁₂Cl₂N₂ | [2] |

| Molecular Weight | 207.10 g/mol | Calculated |

| Molecular Formula (Base) | C₈H₁₀N₂ | [3] |

| Molecular Weight (Base) | 134.18 g/mol | [3] |

| Appearance | Typically a solid | Inferred |

Synthesis and Formation of the Dihydrochloride Salt

The synthesis of 5-aminoindoline typically involves the reduction of the corresponding 5-nitroindole or 5-aminoindole. Catalytic hydrogenation is a preferred method due to its efficiency and cleaner reaction profile compared to other reduction methods that use stoichiometric reagents.[4]

The choice of catalyst is critical for the selective reduction of the pyrrole ring of the indole nucleus without affecting the benzene ring. Platinum on carbon (Pt/C) in the presence of an acid, such as p-toluenesulfonic acid, in a water solvent system has been shown to be effective for the hydrogenation of substituted indoles to their corresponding indolines in high yields.[4] The acid activates the indole ring towards hydrogenation. An alternative approach involves the use of borane complexes in the presence of trifluoroacetic acid.[5]

The formation of the dihydrochloride salt is a straightforward acid-base reaction. 5-Aminoindoline possesses two basic centers: the aniline-like amino group at the 5-position and the secondary amine at the 1-position of the indoline ring. Both of these nitrogen atoms can be protonated by a strong acid like hydrochloric acid (HCl), leading to the formation of the stable dihydrochloride salt. This dual protonation enhances the compound's solubility in polar solvents and improves its stability for storage.

The general workflow for the synthesis of 5-Aminoindoline is depicted below.

Caption: General workflow for the synthesis of 5-Aminoindoline.

Applications in Drug Discovery

The 5-aminoindoline scaffold is a valuable building block in the synthesis of a wide range of biologically active molecules. The amino group at the 5-position serves as a versatile handle for introducing various side chains through reactions such as acylation, alkylation, and sulfonylation. These modifications are crucial for modulating the pharmacological properties of the final compound, including its potency, selectivity, and pharmacokinetic profile.

Derivatives of 5-aminoindole, the aromatic precursor to 5-aminoindoline, have been utilized in the development of:

-

Kinase inhibitors: The indole scaffold is a common feature in many kinase inhibitors designed to treat cancer. The amino group can form key hydrogen bonds with the hinge region of the kinase active site.

-

Antiviral agents: Certain 5-aminoindole derivatives have shown activity against viruses like HIV.[6]

-

Antitumor agents: The scaffold is being explored for the development of novel cancer therapeutics.[6]

By extension, the conformationally flexible 5-aminoindoline core offers the potential to develop compounds with improved binding affinity and selectivity for various biological targets.

Illustrative Experimental Protocol: Synthesis of 5-Aminoindoline from 5-Aminoindole via Catalytic Hydrogenation

This protocol is a representative example of how 5-aminoindoline can be synthesized from 5-aminoindole.[4]

Materials:

-

5-Aminoindole

-

Platinum on carbon (Pt/C, 5-10 wt. %)

-

p-Toluenesulfonic acid

-

Water (deionized)

-

Methanol or Ethanol (for workup)

-

Celite® or a similar filter aid

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a balloon filled with hydrogen gas

-

Round-bottom flask and standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a hydrogenation flask, dissolve 5-aminoindole in water. Add a catalytic amount of p-toluenesulfonic acid to the solution and stir until it dissolves.

-

Catalyst Addition: Carefully add the Pt/C catalyst to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst.

-

Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) or maintain a hydrogen atmosphere using a balloon.

-

Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.

-

Workup: Once the reaction is complete, carefully vent the hydrogen from the reaction vessel and purge with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the filter cake with a small amount of water or methanol to ensure complete recovery of the product.

-

Isolation: The resulting aqueous solution contains 5-aminoindoline as the tosylate salt. To obtain the free base, the solution can be basified with an appropriate base (e.g., sodium bicarbonate or sodium hydroxide) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Formation of Dihydrochloride Salt: To prepare the dihydrochloride salt, the isolated free base can be dissolved in a suitable solvent (e.g., isopropanol or diethyl ether) and treated with two equivalents of a solution of HCl in the same or a compatible solvent. The precipitated salt can then be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of similar compounds like 5-aminoindole hydrochloride, the following precautions should be taken:

-

Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation. Suspected of causing cancer.[3]

-

Precautionary Measures:

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Avoid breathing dust.[3]

-

Wash hands thoroughly after handling.[3]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3]

Always consult the specific SDS provided by the supplier before handling this chemical.

References

-

NIST. 5-Aminoindole. [Link]

-

PubChem. 2,3-Dihydro-1H-isoindol-5-amine. [Link]

-

MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

-

ElectronicsAndBooks. The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. [Link]

-

PubChem. 5-Aminoindole. [Link]

-

Cheméo. Chemical Properties of 5-Aminoindole (CAS 5192-03-0). [Link]

- Google Patents. US4210590A - Reduction of indole compounds to indoline compounds.

-

ChemContract. 5-Aminoindole Hydrochloride. [Link]

-

Angene. 1H-Indol-5-amine, 2,3-dihydro-, dihydrochloride. [Link]

-

NIH. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. [Link]

-

DergiPark. Synthesis of Tricyclic Quinoline Derivatives from 5- and 6- Aminoindazoles and 5-Aminoindole under Conventional Way and Microwav. [Link]

-

PMC. Catalytic Hydrogenation Enabled by Ligand-Based Storage of Hydrogen. [Link]

- Google Patents.

-

Catalysis Science & Technology (RSC Publishing). Catalytic hydrogenation of functionalized amides under basic and neutral conditions. [Link]

-

PMC. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. [Link]

-

PubMed. 5-Aminoindole, a new ligand for hydrophobic charge induction chromatography. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of 5-Aminoindole. [Link]

-

DigitalCommons@UMaine. Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. [Link]

-

PMC. 5-Nitroindole as an universal base analogue. [Link]

-

Freie Universität Berlin. Basic Promotors Impact Thermodynamics and Catalyst Speciation in Homogeneous Carbonyl Hydrogenation. [Link]

Sources

- 1. 2,3-Dihydro-1H-indol-5-amine | CymitQuimica [cymitquimica.com]

- 2. 1H-Indol-5-amine, 2,3-dihydro-, dihydrochloride|CAS 2759-14-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 3. 2,3-Dihydro-1H-isoindol-5-amine | C8H10N2 | CID 14795862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

An In-depth Technical Guide to the Solubility of 5-Aminoindoline Dihydrochloride in Organic Solvents

Introduction

5-Aminoindoline and its derivatives are pivotal structural motifs in contemporary drug discovery, serving as key intermediates in the synthesis of a wide array of bioactive molecules targeting neurological disorders and oncological pathways.[1] The dihydrochloride salt of 5-aminoindoline is frequently utilized to enhance the compound's stability and aqueous solubility. However, for synthetic chemists and formulation scientists, a comprehensive understanding of its solubility in organic solvents is paramount for reaction optimization, purification, and the development of effective drug delivery systems.

This technical guide provides a framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 5-Aminoindoline dihydrochloride in various organic solvents. In the absence of extensive published quantitative data for this specific molecule, this guide emphasizes the foundational principles governing its solubility and provides detailed, field-proven protocols for its empirical determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its inherent physicochemical properties and its interaction with the solvent. For an amine salt like this compound, the following parameters are critical:

-

Polarity and Ionic Character: As a dihydrochloride salt, the molecule possesses significant ionic character. The protonated amine groups make the compound highly polar. Consequently, its solubility will be greatest in polar solvents that can effectively solvate the charged species.[2] The principle of "like dissolves like" is a foundational concept here; polar solutes tend to dissolve in polar solvents, while non-polar solutes favor non-polar solvents.

-

Hydrogen Bonding: The protonated amine groups are strong hydrogen bond donors, and the chloride counter-ions can act as hydrogen bond acceptors. Solvents that are both polar and capable of participating in hydrogen bonding (e.g., alcohols) are likely to be more effective at dissolving this compound than polar aprotic solvents.

-

pKa: The pKa of the protonated amino groups influences the equilibrium between the salt and the free base form. In non-aqueous and non-buffered systems, the solvent's own acidity or basicity can play a role in this equilibrium, thereby affecting solubility.

-

Crystal Lattice Energy: The strength of the ionic interactions within the crystal lattice of the solid salt must be overcome by the energy of solvation for dissolution to occur. A high lattice energy can lead to lower solubility, even in polar solvents. The melting point of a compound can sometimes serve as an indirect indicator of its lattice energy.[3]

The interplay of these factors determines the extent to which this compound will dissolve in a given organic solvent. A systematic approach to solvent selection, starting from highly polar protic solvents and moving towards less polar and aprotic systems, is recommended.

Qualitative Solubility Assessment

A preliminary qualitative assessment of solubility is a rapid and resource-efficient first step. This can be performed using a simple vial-based method.

Experimental Protocol for Qualitative Solubility Determination

-

Preparation: Dispense approximately 1-5 mg of this compound into a series of small, clear glass vials.

-

Solvent Addition: To each vial, add a different organic solvent in incremental volumes (e.g., 0.1 mL, then up to 1 mL).

-

Observation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

-

Classification: Visually inspect the mixture against a dark background. Classify the solubility as:

-

Freely Soluble: Dissolves quickly and completely.

-

Soluble: Dissolves completely upon shaking.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Slightly Soluble: Only a small amount of the solid appears to dissolve.

-

Insoluble: No visible dissolution of the solid.

-

This initial screening will guide the selection of solvents for more rigorous quantitative analysis.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5][6][7] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantifying the concentration of the dissolved solute in a filtered aliquot of the supernatant.

Experimental Workflow for Quantitative Solubility Determination

Caption: Workflow for quantitative solubility determination.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound (to ensure undissolved solid remains at equilibrium) to a series of vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Sample Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

Analytical Quantification by HPLC-UV

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (in which it is freely soluble, e.g., water or methanol). From this stock, create a series of calibration standards through serial dilution.

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area at the wavelength of maximum absorbance (λmax). Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered sample from the shake-flask experiment with the mobile phase to a concentration that falls within the range of the calibration curve. Inject the diluted sample and record the peak area.

-

Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample. Account for the dilution factor to determine the original solubility in the organic solvent.

Factors Influencing Solubility in Organic Solvents

The solubility of this compound will vary significantly across different classes of organic solvents. The following diagram illustrates the key solvent properties that influence its dissolution.

Caption: Key factors influencing solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are generally good candidates for dissolving hydrochloride salts. Their high polarity helps to solvate the ions, and their ability to act as hydrogen bond donors and acceptors facilitates the disruption of the crystal lattice.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): While highly polar, these solvents lack the ability to donate hydrogen bonds as effectively as protic solvents.[12] Solubility in these solvents can be variable. DMSO and DMF are often strong solvents for a wide range of compounds due to their high polarity.

-

Less Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents are less likely to be effective. Their lower polarity is generally insufficient to overcome the crystal lattice energy of the salt.

-

Non-Polar Solvents (e.g., Toluene, Hexane): this compound is expected to be practically insoluble in non-polar solvents due to the large mismatch in polarity.

Data Presentation

As empirical data is generated using the protocols outlined above, it should be tabulated for clear comparison.

| Organic Solvent | Dielectric Constant (20°C) | Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |

| Methanol | 33.0 | To be determined | To be determined |

| Ethanol | 24.6 | To be determined | To be determined |

| Isopropanol | 19.9 | To be determined | To be determined |

| Acetonitrile | 36.6 | To be determined | To be determined |

| Acetone | 21.0 | To be determined | To be determined |

| Dimethyl Sulfoxide (DMSO) | 47.0 | To be determined | To be determined |

| N,N-Dimethylformamide (DMF) | 38.3 | To be determined | To be determined |

| Tetrahydrofuran (THF) | 7.5 | To be determined | To be determined |

| Ethyl Acetate | 6.0 | To be determined | To be determined |

| Toluene | 2.4 | To be determined | To be determined |

| Hexane | 1.9 | To be determined | To be determined |

Note: Dielectric constant values are approximate and sourced from common literature.[13]

Conclusion

References

-

Lin, C. E., et al. (2007). UV-Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 69(23), 4880-4886. Available at: [Link]

-

Solubility of Things. (n.d.). Applications of UV-Vis Spectroscopy. Available at: [Link]

-

Al-Rashed, S., et al. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. International Journal of Biological Macromolecules, 253(Pt 3), 127029. Available at: [Link]

-

Liu, H., et al. (2016). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. Journal of Pharmaceutical and Biomedical Analysis, 128, 137-144. Available at: [Link]

-

ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy? Available at: [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Available at: [Link]

-

de Campos, V. E., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(1), 159-168. Available at: [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

-

Dissolution Technologies. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

Lumen Learning. (n.d.). Properties of amines. In Organic Chemistry II. Available at: [Link]

-

Sciencemadness.org. (2011). Solubility of organic amine salts. Available at: [Link]

-

PubChem. (n.d.). 5-Aminoindole. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 5-Amino-8-hydroxyquinoline dihydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

Serajuddin, A. T. M. (2007). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 96(10), 2533-2546. Available at: [Link]

-

PubChem. (n.d.). 5-Aminoindole, N1-BOC protected. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2005). Method for determining solubility of a chemical compound.

-

Anderson, B. D., & Conradi, R. A. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. Available at: [Link]

-

National Council of Educational Research and Training. (n.d.). Amines. Available at: [Link]

-

Wikipedia. (n.d.). Amine. Available at: [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Available at: [Link]

-

University of Sydney. (2023). Solubility of Organic Compounds. Available at: [Link]

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available at: [Link]

-

Quora. (2017). Why do amines dissolve in hydrochloric acid? Available at: [Link]

-

PubChem. (n.d.). Indolin-1-amine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

Zhang, M., et al. (2019). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Chemistry – An Asian Journal, 14(15), 2596-2605. Available at: [Link]

-

CAS Common Chemistry. (n.d.). 5-Aminoindole. Available at: [Link]

-

Williams, A. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. quora.com [quora.com]

- 3. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. enamine.net [enamine.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amine - Wikipedia [en.wikipedia.org]

- 13. organicchemistrydata.org [organicchemistrydata.org]

A Comprehensive Technical Guide to the Stability and Storage of 5-Aminoindoline Dihydrochloride

This guide provides an in-depth analysis of the stability profile of 5-Aminoindoline dihydrochloride, a critical building block in modern medicinal chemistry and drug development. Recognizing the compound's susceptibility to environmental factors, this document outlines the underlying chemical principles of its degradation and provides field-proven protocols for its proper storage, handling, and stability assessment. The recommendations herein are designed to ensure the compound's integrity, thereby safeguarding the accuracy and reproducibility of experimental outcomes for researchers, scientists, and drug development professionals.

Physicochemical Profile and the Role of the Dihydrochloride Salt

This compound is the salt form of the 5-aminoindoline free base. The conversion to a dihydrochloride salt is a deliberate strategy to enhance the compound's aqueous solubility and improve its crystalline nature, which often translates to better stability in the solid state compared to the amorphous free base. However, this salt form introduces a significant vulnerability: hygroscopicity.

The presence of hydrochloride ions makes the compound highly polar and prone to absorbing moisture from the atmosphere. This absorbed water can act as a solvent, accelerating degradation pathways that would otherwise be kinetically slow in a perfectly dry solid state.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂Cl₂N₂ | N/A |

| Molecular Weight | 207.10 g/mol | N/A |

| Appearance | Typically an off-white to light brown crystalline solid | [1] |

| Key Sensitivities | Hygroscopic (moisture-sensitive), air-sensitive, light-sensitive | [2][3][4] |

Critical Factors Governing the Stability of this compound

The integrity of this compound is primarily threatened by three environmental factors: moisture, oxygen, and light. Understanding the causality behind these degradation routes is essential for implementing effective mitigation strategies.

Hygroscopicity and Hydrolytic Instability

As a hydrochloride salt, the compound readily absorbs atmospheric water. This is a critical initiating event for degradation.[2][4] While the indoline structure itself does not contain easily hydrolyzable groups like esters or amides, the absorbed moisture can lower the solid's melting point and facilitate other reactions, such as oxidation. In solution, pH becomes a critical factor, as extreme pH can catalyze ring-opening or other structural changes.[5][6]

Oxidative Degradation

Aromatic amines are notoriously susceptible to oxidation by atmospheric oxygen.[7] The lone pair of electrons on the nitrogen atom of the amino group makes the aromatic ring highly activated and prone to attack by oxygen. This process is often autocatalytic and can be accelerated by the presence of light or trace metal impurities.

Causality: Oxidation typically leads to the formation of highly colored quinone-imine or polymeric species, which is why the compound may darken over time from off-white to brown or even black. This color change is a primary visual indicator of degradation.

Photodegradation

Exposure to light, particularly in the UV and high-energy visible spectrum (300-500 nm), can provide the activation energy required to initiate degradation reactions.[8] Photons can excite the molecule to a higher energy state, leading to the formation of reactive radical species that can then participate in complex degradation cascades, including oxidation and polymerization. Therefore, protecting the compound from light is non-negotiable.[3][8]

Caption: Key degradation pathways for this compound.

Authoritative Protocols for Storage and Handling

To preserve the chemical integrity of this compound, adherence to strict storage and handling protocols is mandatory. These procedures are designed to create a multi-barrier defense against the environmental factors discussed above.

Recommended Storage Conditions

The primary goal of storage is to maintain a dry, cold, dark, and inert environment.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerate) or -20°C (Freeze) for long-term storage. | Reduces the kinetic rate of all chemical degradation reactions.[4] |

| Atmosphere | Inert Gas Blanket (Argon or Nitrogen). | Prevents oxidative degradation by displacing atmospheric oxygen.[2][9] |

| Light | Amber Glass Vial or Opaque Container. | Blocks UV and high-energy visible light, preventing photodegradation.[8][10] |

| Container | Tightly-Sealed Vial with a secure cap (e.g., Sure/Seal™).[11] | Prevents moisture ingress and maintains the inert atmosphere.[3][4][9][12] |

Laboratory Handling Workflow

Minimizing exposure during routine laboratory use is as crucial as long-term storage. The following workflow is a self-validating system to prevent contamination and degradation.

Caption: Workflow for handling hygroscopic and air-sensitive solids.

Expert Causality: The equilibration step (Step 1) is critical. Opening a cold vial in ambient air will cause atmospheric moisture to condense on the cold solid, leading to immediate degradation. Allowing it to warm to room temperature while sealed prevents this condensation.

Experimental Design for Stability Assessment

To empirically validate stability and understand potential degradation products, a forced degradation study is the industry-standard approach.

Forced Degradation (Stress Testing) Protocol

This protocol exposes the compound to exaggerated conditions to accelerate degradation, providing insights into its stability profile.

-

Prepare Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a known concentration (e.g., 1 mg/mL).

-

Aliquot and Stress: Dispense aliquots of the stock solution into separate, appropriately protected vials for each stress condition.

-

Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C.

-

Oxidative: Add 3% H₂O₂. Store at room temperature in the dark.

-

Thermal: Incubate at 60°C in the dark.

-

Photolytic: Expose to a photostability chamber (ICH Q1B guidelines) at room temperature.

-

-

Time Points: Sample from each condition at initial (T=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours).

-

Analysis: Analyze all samples by a stability-indicating analytical method, such as HPLC-UV.

Caption: Workflow for a forced degradation study.

Stability-Indicating Analytical Method

A robust analytical method is required to separate the parent compound from all potential degradation products. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse for this application.

| Parameter | Example Condition | Rationale |

| Column | C18, 2.7 µm, 4.6 x 100 mm | Provides good retention and resolution for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic modifier to ensure good peak shape for the amine. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |

| Gradient | 5% to 95% B over 15 minutes | Ensures elution of both the polar parent compound and potentially more non-polar degradation products. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Detection (UV) | 254 nm and 280 nm | Aromatic compounds typically have strong absorbance at these wavelengths. |

| Mass Spectrometry | (Optional) Coupled LC-MS/MS can be used to identify the mass of degradation products, aiding in structural elucidation.[7][13] |

Summary of Best Practices

-

ALWAYS store this compound in a tightly sealed, light-resistant container at 2-8°C (or colder) under an inert atmosphere.[2][3][4]

-

ALWAYS allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

-

ALWAYS handle the solid material in an inert atmosphere (glovebox or nitrogen bag) to minimize exposure to air and humidity.[9][11]

-

NEVER leave the container open to the atmosphere.

-

NEVER use a reagent that has significantly discolored (e.g., turned dark brown or black) without first re-analyzing its purity.

-

ALWAYS use degassed solvents for preparing solutions to minimize dissolved oxygen.

By adhering to these scientifically grounded principles and protocols, researchers can ensure the stability and integrity of this compound, leading to more reliable and reproducible scientific outcomes.

References

-

5-Aminoindole hydrochloride Safety Data Sheet. AK Scientific, Inc.

-

5-Aminoindole hydrochloride Safety Data Sheet. Fisher Scientific.

-

Indole-5-amine Safety Data Sheet. Sigma-Aldrich.

-

5-Amino-8-hydroxyquinoline Dihydrochloride Safety Data Sheet. TCI Chemicals.

-

5-Amino-1H-indole Safety Data Sheet. Sigma-Aldrich.

-

Hoppe, M., Gmeiner, M., & Schmid, P. (2021). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A.

-

Szabó, A., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. Food Control.

-

Mazumder, A., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health.

-

5-Aminolevulinic acid hydrochloride Safety Data Sheet. Sigma-Aldrich.

-

5-Aminoindole hydrochloride Product Page. Chem-Impex.

-

How to Store Reagents. University of Rochester, Department of Chemistry.

-

4-Aminoindole Safety Data Sheet. Thermo Fisher Scientific.

-

NIOSH Manual of Analytical Methods (2002). AMINES, AROMATIC: METHOD 2002. Centers for Disease Control and Prevention.

-

Lee, J. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics.

-

Daniel, D., et al. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies.

-

Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh.

-

Protection of Light Sensitive Products. Pharmaguideline. (2015).

-

Different Drug Storage Conditions. (2024).

-

Notari, R. E., & DeYoung, J. L. (1981). High-performance liquid chromatographic analysis of chemical stability of 5-aza-2'-deoxycytidine. Journal of Pharmaceutical Sciences.

-

HPLC Methods for analysis of 5-Aminoindole. HELIX Chromatography.

-

Steiert, M., et al. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Journal of Pharmaceutical Sciences.

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. High-performance liquid chromatographic analysis of chemical stability of 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. viallabeller.com [viallabeller.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. aksci.com [aksci.com]

- 13. agilent.com [agilent.com]

A Guide to the Spectroscopic Characterization of 5-Aminoindoline Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoindoline dihydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its saturated pyrrolidine ring, fused to an amino-substituted benzene ring, offers a versatile scaffold for the synthesis of a wide range of biologically active molecules. As with any chemical entity destined for use in a research or development setting, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization.

This guide provides an in-depth look at the expected spectroscopic data for this compound. It is important to note that while this compound is commercially available, a comprehensive set of its experimental spectra is not readily found in public databases. Therefore, this document will focus on a detailed prediction and interpretation of its spectra, grounded in fundamental principles and comparison with analogous structures. This approach will empower researchers to confidently identify and characterize this molecule in their own laboratories.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reduction of a suitable indole precursor. A plausible synthetic route begins with the readily available 5-aminoindole. The indole ring system can be selectively reduced to an indoline under catalytic hydrogenation conditions. The resulting 5-aminoindoline free base can then be converted to its dihydrochloride salt by treatment with hydrochloric acid.